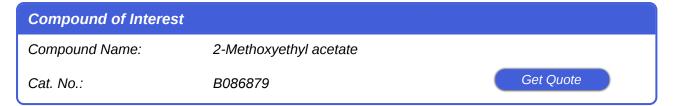


Application Note: Detection of 2-Methoxyethyl Acetate Using Gas Chromatography

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Introduction

2-Methoxyethyl acetate (2-MEA), also known as ethylene glycol monomethyl ether acetate or methyl cellosolve acetate, is a solvent used in various industrial applications. Due to its potential health risks, monitoring its presence and concentration in workplace air, pharmaceutical products, and other materials is crucial. Gas chromatography (GC) with a flame ionization detector (FID) is a robust and widely used technique for the sensitive and selective determination of 2-MEA. This application note provides a detailed protocol for the detection and quantification of 2-MEA.

Data Presentation

The following table summarizes typical quantitative data for the analysis of **2-Methoxyethyl acetate** by GC-FID. These values can vary depending on the specific instrument, column, and analytical conditions.



Parameter	Value	Reference
Detection Limit (LOD)	0.48 μg	[1]
Limit of Quantification (LOQ)	3 μg / Media	[2]
Retention Time (approx.)	Varies with method	-
Linearity Range	Method-dependent	-
Recovery	72.3% - 81.9% (from charcoal tubes)	[3]

Experimental Protocols

This section details the methodology for the analysis of **2-Methoxyethyl acetate** by Gas Chromatography with Flame Ionization Detection (GC-FID).

Sample Preparation

For Air Samples:

- Collection: Samples are collected by drawing a known volume of air through a solid sorbent tube, typically containing coconut shell charcoal.[1][3][4] A common setup involves a front section with 100 mg and a back section with 50 mg of sorbent.[1][3] A sample volume of 10 L at a flow rate of 0.1 L/min is a typical parameter.[1]
- Desorption: The charcoal from both sections is transferred to separate vials. A desorption solvent, commonly a mixture of 95:5 (v/v) methylene chloride and methanol, is added to each vial.[1][4]
- Extraction: The vials are agitated to ensure efficient extraction of 2-MEA from the charcoal. Ultrasonic extraction can also be employed.[5]
- Sample Storage: Upon receipt by the laboratory, samples for 2-MEA should be refrigerated to minimize hydrolysis.[1][3]

For Liquid Samples:



- A known weight of the liquid sample is placed in a conical flask.
- A suitable solvent (e.g., methanol) is added.[5]
- The sample is extracted using ultrasonication.[5]
- The extract is then filtered and concentrated to a known volume before GC analysis.[5]

GC-FID Instrumentation and Conditions

The following table outlines a typical set of instrumental parameters for the GC-FID analysis of **2-Methoxyethyl acetate**.

Parameter	Condition	
Gas Chromatograph	Agilent 6890 GC (or equivalent) with FID	
Column	Polar capillary column (e.g., DB-WAX, CP wax 52 CB, or similar)[5][6]	
Carrier Gas	High purity nitrogen or helium at a flow rate of 0.8–1.5 ml/min[5]	
Injector Temperature	180°C – 250°C[5]	
Injection Volume	1 μL	
Split Ratio	5:1[5]	
Oven Temperature Program	Initial: 40°C, hold for 3 minRamp 1: 5°C/min to 100°CRamp 2: 30°C/min to 230°C, hold for 5 min[5]	
Detector	Flame Ionization Detector (FID)	
FID Temperature	250°C - 260°C[5][6]	
FID Gas Flows	Hydrogen and Air (optimized for the instrument)	

Calibration and Quantification



- Standard Preparation: A series of standard solutions of 2-Methoxyethyl acetate in the desorption solvent (e.g., 95:5 methylene chloride:methanol) are prepared at different concentrations.
- Calibration Curve: The standard solutions are injected into the GC-FID system, and a calibration curve is generated by plotting the peak area against the concentration of 2-MEA.
- Quantification: The concentration of 2-MEA in the prepared samples is determined by comparing their peak areas to the calibration curve.

Mandatory Visualization



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Caption: Workflow for the GC-FID analysis of **2-Methoxyethyl acetate**.

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